molecular formula C13H13NO3 B12047211 Ethyl 5-benzyloxazole-4-carboxylate CAS No. 32998-96-2

Ethyl 5-benzyloxazole-4-carboxylate

Cat. No.: B12047211
CAS No.: 32998-96-2
M. Wt: 231.25 g/mol
InChI Key: HKTCARWISGVHPQ-UHFFFAOYSA-N
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Description

Ethyl 5-benzyloxazole-4-carboxylate is a heterocyclic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-benzyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 5-benzyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-benzyloxazole-4-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

Ethyl 5-benzyloxazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

32998-96-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-benzyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)12-11(17-9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

HKTCARWISGVHPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=N1)CC2=CC=CC=C2

Origin of Product

United States

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